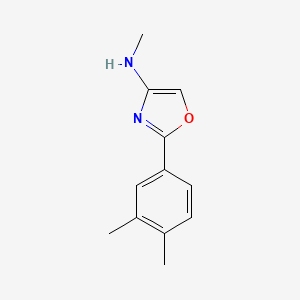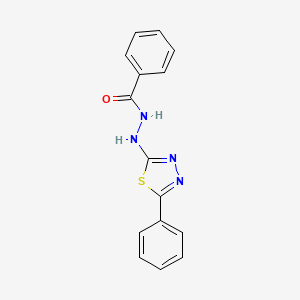
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiadiazole ring fused with a phenyl group and a benzohydrazide moiety, which contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrazine, carbon disulfide, and potassium thiocyanate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can lead to the formation of hydrazine derivatives, while the reaction with carbon disulfide can produce thiadiazole derivatives.
科学研究应用
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising results as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain cancer cell lines and its antimicrobial properties make it a valuable candidate for further research and development in these areas.
作用机制
The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells.
相似化合物的比较
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-nitrophenyl)acetohydrazonoyl bromide and N-phenylbenzohydrazonoyl chloride . These compounds share similar structural features but differ in their biological activities and chemical properties. The unique combination of the thiadiazole ring with the phenyl and benzohydrazide groups in this compound contributes to its distinct biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
13229-05-5 |
|---|---|
分子式 |
C15H12N4OS |
分子量 |
296.3 g/mol |
IUPAC 名称 |
N'-(5-phenyl-1,3,4-thiadiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C15H12N4OS/c20-13(11-7-3-1-4-8-11)16-18-15-19-17-14(21-15)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,18,19) |
InChI 键 |
UPBBTEPDSZJLAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NNC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


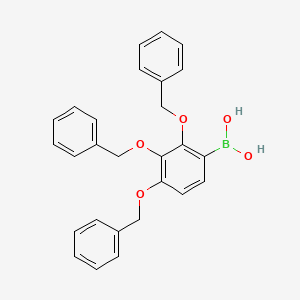
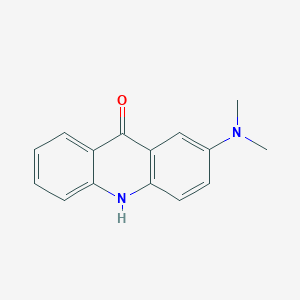
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)

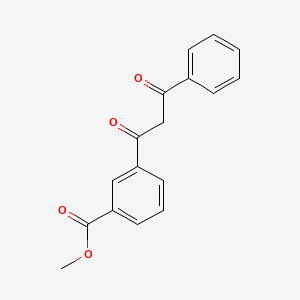
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

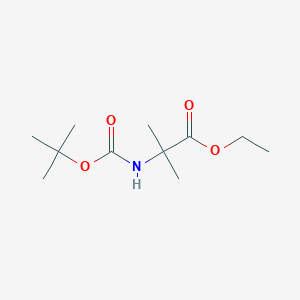
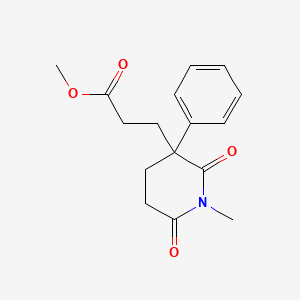
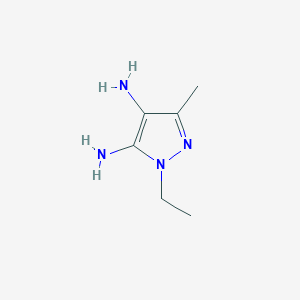
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

